7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine

Physicochemical profiling Drug-likeness Medicinal chemistry

7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine (CAS 13994-73-5) is a heterocyclic small molecule (C17H18N4O, MW 294.35 g/mol) belonging to the imidazo[1,2-a]pyrimidine family. It features a 7-methyl substituent, a 5-morpholino group, and a 2-phenyl ring on the fused bicyclic core.

Molecular Formula C17H18N4O
Molecular Weight 294.358
CAS No. 13994-73-5
Cat. No. B3019766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine
CAS13994-73-5
Molecular FormulaC17H18N4O
Molecular Weight294.358
Structural Identifiers
SMILESCC1=NC2=NC(=CN2C(=C1)N3CCOCC3)C4=CC=CC=C4
InChIInChI=1S/C17H18N4O/c1-13-11-16(20-7-9-22-10-8-20)21-12-15(19-17(21)18-13)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3
InChIKeyMQDISOGMXGPOEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine (CAS 13994-73-5): Structural and Physicochemical Baseline for Procurement Decisions


7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine (CAS 13994-73-5) is a heterocyclic small molecule (C17H18N4O, MW 294.35 g/mol) belonging to the imidazo[1,2-a]pyrimidine family . It features a 7-methyl substituent, a 5-morpholino group, and a 2-phenyl ring on the fused bicyclic core . This substitution pattern distinguishes it from simpler imidazo[1,2-a]pyrimidine analogs by combining increased lipophilicity (LogP ~2.61, predicted) with the hydrogen-bonding capacity of the morpholine oxygen and the steric/electronic influence of the 7-methyl group. The compound is primarily distributed as a research-grade chemical (typical purity ≥95%) by specialty suppliers for use in medicinal chemistry, kinase inhibitor screening, and heterocyclic library construction [1].

Why 7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine Cannot Be Trivially Substituted: Structural Determinants of Differentiation


Imidazo[1,2-a]pyrimidine analogs sharing the same core scaffold are not interchangeable because small changes in substitution pattern—particularly at positions 2, 5, and 7—produce divergent physicochemical and pharmacological profiles [1]. The 5-morpholino group increases polar surface area (PSA) by approximately 12.5 Ų relative to the unsubstituted 7-methyl-2-phenyl core and shifts the pKa by over 3 log units compared to the parent heterocycle . Removal of the 7-methyl group (as in 2-phenylimidazo[1,2-a]pyrimidine) eliminates a key metabolic shielding effect and alters molecular planarity; replacement with 4-fluorophenyl at position 2 (as in CAS 866050-71-7) introduces a different electronic profile that can redirect kinase selectivity [2]. Replacing morpholine with 2,6-dimethylmorpholine (as in CAS 439096-69-2) increases steric bulk at position 5, potentially reducing target pocket accommodation . These non-interchangeable features mean that procurement decisions must be compound-specific rather than scaffold-generic.

Quantitative Differentiation Evidence: 7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine vs. Closest Analogs


Polar Surface Area Advantage Over Unsubstituted Core: Morpholino Contribution to Drug-Likeness

The 5-morpholino group increases the topological polar surface area (TPSA) of 7-methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine to 42.66 Ų , compared to approximately 30.19 Ų for the unsubstituted 2-phenylimidazo[1,2-a]pyrimidine core (CAS 15764-47-3) [1]. This ~12.5 Ų increase places the target compound closer to the optimal TPSA range (60–140 Ų) for oral bioavailability while still maintaining acceptable membrane permeability. The 2,6-dimethylmorpholino analog (CAS 439096-69-2) is expected to have a similar TPSA but with significantly lower aqueous solubility (15.4 μg/mL reported) , potentially complicating in vitro assay preparation.

Physicochemical profiling Drug-likeness Medicinal chemistry

pKa Shift of +3.26 Log Units vs. Parent Imidazo[1,2-a]pyrimidine: Implications for Ionization State in Biological Assays

7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine has a predicted pKa of 8.76±0.30 , compared to 5.50±0.30 for the unsubstituted imidazo[1,2-a]pyrimidine parent (CAS 274-95-3) [1]. The +3.26 log unit increase means that at physiological pH 7.4, the target compound exists predominantly in its neutral (free base) form, whereas the parent heterocycle would be largely deprotonated/anionic. The 2-phenyl-7-methyl analog without morpholine (CAS 6884-46-4) has a predicted pKa of 5.32±0.30 , indicating that the 7-methyl group alone does not account for the basicity shift—the morpholine nitrogen is the key contributor.

Ionization state Assay buffer compatibility pKa prediction

Molecular Weight Differentiation: Optimal Balance Between 2-Phenyl Core (195 Da) and Bulky 2,6-Dimethylmorpholino Analog (322 Da)

7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine has a molecular weight of 294.35 Da , positioning it between the minimal 2-phenyl core (2-phenylimidazo[1,2-a]pyrimidine, CAS 15764-47-3, 195.22 Da) and the bulkier 2,6-dimethylmorpholino analog (CAS 439096-69-2, 322.4 Da) , as well as the 4-fluorophenyl variant (CAS 866050-71-7, 312.34 Da) [1]. At 294 Da, the target compound remains within the optimal fragment-to-lead transition range (MW 250–350 Da) for medicinal chemistry campaigns, where every additional 15–20 Da can significantly impact ligand efficiency metrics.

Molecular weight Lead-likeness Fragment-based screening

LogP Differentiation: Intermediate Lipophilicity Between Parent Core and Fluorophenyl Analog

The target compound has a predicted LogP of approximately 2.61 , compared to 2.40–2.47 for 2-phenylimidazo[1,2-a]pyrimidine (CAS 15764-47-3) . The 7-methyl group contributes a modest increase in lipophilicity (+0.14 to +0.21 log units) without pushing the compound beyond the generally accepted drug-like LogP ceiling of 5. The 4-fluorophenyl analog (CAS 866050-71-7) is expected to have a LogP value modestly higher due to fluorine substitution, which can increase metabolic stability but also nonspecific protein binding. This intermediate lipophilicity profile supports adequate membrane permeability for cellular assays while reducing the risk of promiscuous binding or aggregation associated with highly lipophilic compounds in screening libraries.

Lipophilicity LogP Permeability

Scaffold Versatility: Validated Imidazo[1,2-a]pyrimidine Pharmacophore Across Multiple Therapeutic Target Classes

The imidazo[1,2-a]pyrimidine scaffold, including 5-morpholino-substituted variants, has demonstrated validated biological activity against multiple target classes. Imidazo[1,2-a]pyrimidine derivatives have been reported as MET kinase inhibitors (Merck/Sanofi patents) [1], Lp-PLA2 inhibitors with nanomolar potency (Chen et al., 2015, J. Med. Chem.) [2], DPP4 inhibitors with crystallographically confirmed binding modes [3], and antileishmanial agents with IC50 values <10 μM against amastigote forms [4]. The 5-morpholino-7-methyl-2-phenyl substitution pattern of the target compound places it at the intersection of multiple validated SAR series, where the morpholine is a privileged fragment for improving solubility and target engagement.

Kinase inhibition Phospholipase A2 MET Antileishmanial DPP4

Density and Predicted Physicochemical Handling Properties vs. Simpler Analogs

7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine has a predicted density of 1.28±0.1 g/cm³ , higher than the parent 2-phenyl core (1.2±0.1 g/cm³) and the 7-methyl-2-phenyl analog (1.19±0.1 g/cm³) . The +0.08–0.09 g/cm³ increase is attributable to the morpholino oxygen and the additional heteroatom content. For solid dispensing and formulation workflows, higher density generally correlates with more accurate weighing and reduced static electricity issues. The boiling point, although predicted and not experimentally determined, is expected to be sufficiently high (>400 °C estimated) for standard laboratory handling without volatility concerns.

Density Formulation Laboratory handling

Recommended Application Scenarios for 7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine (CAS 13994-73-5)


Kinase Inhibitor Screening Library Member

The imidazo[1,2-a]pyrimidine scaffold is a validated kinase inhibitor pharmacophore, with documented activity against MET, PI3K/Akt pathway kinases, CDKs, and JAK family members . The 5-morpholino substitution provides a hydrogen bond acceptor that can engage the kinase hinge region, while the 2-phenyl group offers opportunity for hydrophobic pocket interactions. The intermediate LogP (2.61) and moderate PSA (42.66 Ų) support inclusion in diversity-oriented screening libraries targeting the kinome. Users should procure this compound as part of a broader imidazo[1,2-a]pyrimidine series with systematic variation at positions 2, 5, and 7 to establish SAR relationships.

Physicochemical Reference Standard for Morpholine-Containing Heterocycles

With well-characterized predicted properties (pKa 8.76, LogP 2.61, PSA 42.66 Ų, density 1.28 g/cm³) , this compound serves as a useful reference standard for calibrating computational models that predict the physicochemical properties of morpholine-substituted fused pyrimidines. Its intermediate position between simpler analogs (195 Da core) and more complex derivatives (312–322 Da) makes it a convenient calibration point for LogP prediction algorithms and pKa calculators.

SAR Probe for 5-Position Morpholine Optimization

The unsubstituted morpholine at position 5 of this compound provides a baseline for SAR exploration comparing morpholine (CAS 13994-73-5), 2,6-dimethylmorpholine (CAS 439096-69-2), and other amine substituents . The 7-methyl group is a metabolically stable substituent that does not introduce a chiral center, simplifying interpretation of biochemical assay results. Researchers investigating the effect of morpholine N-substitution on target potency, selectivity, and ADME properties should use this compound as the unsubstituted morpholine reference.

Synthetic Intermediate for Derivatization

The 5-morpholino group can be further functionalized via N-alkylation or N-arylation, and the 2-phenyl ring is amenable to electrophilic aromatic substitution for introducing additional functional groups . The compound is distributed at research-grade purity (≥95%) suitable for use as a synthetic building block. Procurement should include verification of purity by HPLC or NMR before use in multi-step synthesis, particularly when the downstream products are intended for biological evaluation.

Quote Request

Request a Quote for 7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.